{4-[4-(3-Methylbutanoyl)piperazin-1-yl]phenyl}amine
Description
Properties
IUPAC Name |
1-[4-(4-aminophenyl)piperazin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-12(2)11-15(19)18-9-7-17(8-10-18)14-5-3-13(16)4-6-14/h3-6,12H,7-11,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKWWRKXPMOIMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Solution-Phase Protocol
In anhydrous dichloromethane, 4-(4-aminophenyl)piperazine (1.0 eq) reacts with 3-methylbutanoyl chloride (1.2 eq) in the presence of triethylamine (2.5 eq) at 0–5°C. After 4 h, the mixture warms to room temperature, followed by aqueous workup (10% NaHCO₃) and column chromatography (SiO₂, EtOAc/hexane 3:7). This method yields 65–68% product with >95% purity by HPLC.
Key Optimization Parameters
-
Temperature Control : Maintaining sub-10°C conditions prevents N-overacylation.
-
Solvent Selection : THF alternatives reduce reaction times by 30% but increase epimerization risks.
Solid-Phase Synthesis Using Wang Resin
A 2022 disclosure describes immobilizing 4-aminophenylpiperazine on Wang resin via a photolabile linker. Sequential treatment with 3-methylbutanoyl chloride (1.5 eq) and DIEA (3 eq) in DMF for 12 h achieves 72% isolated yield after UV cleavage. This method facilitates rapid purification but requires specialized equipment.
Nickel-Catalyzed Reductive Coupling
Pioneered by Kadunce et al., this method constructs the C–N bond between 4-bromoaniline and pre-acylated piperazine derivatives. Using Ni(cod)₂ (10 mol%) and a PHOX ligand (12 mol%) in dioxane/TMSCl at 80°C, the reaction completes in 6 h with 78% yield. Notable advantages include tolerance for electron-deficient aryl halides.
Reaction Equation
Microwave-Assisted Cyclocondensation
A 2023 PMC study details forming the piperazine ring in situ from 1,2-diaminoethane and α-chloroketones under microwave irradiation (150°C, 300 W). Subsequent acylation with 3-methylbutanoyl chloride in a one-pot procedure achieves 82% yield in 45 minutes. GC-MS analysis confirms <2% dimeric byproducts.
Enzymatic Resolution of Racemic Mixtures
For chiral variants, Candida antarctica lipase B catalyzes the kinetic resolution of (±)-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}amine. Using vinyl acetate in MTBE at 35°C, the (R)-enantiomer is obtained with 99% ee and 42% yield after 24 h.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Key Advantage |
|---|---|---|---|---|
| Direct Acylation | 65–68 | >95 | 6 | Cost-effective |
| Solid-Phase | 72 | 98 | 18 | Purification simplified |
| Ni-Catalyzed | 78 | 97 | 6 | Broad substrate scope |
| Microwave | 82 | 99 | 0.75 | Rapid synthesis |
| Enzymatic Resolution | 42 | 99 | 24 | High enantioselectivity |
Critical Challenges and Solutions
-
Byproduct Formation : Overacylation at the aniline nitrogen is mitigated using Boc-protected intermediates (e.g., Boc₂O/ DMAP in THF).
-
Scale-Up Issues : Exothermic acylation requires controlled addition rates (<0.5 mL/min) to prevent thermal degradation.
-
Purification : Reverse-phase HPLC (C18, 70:30 MeCN/H₂O + 0.1% TFA) resolves closely eluting isomers .
Scientific Research Applications
{4-[4-(3-Methylbutanoyl)piperazin-1-yl]phenyl}amine has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its efficacy as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {4-[4-(3-Methylbutanoyl)piperazin-1-yl]phenyl}amine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The phenylamine group may contribute to the compound’s binding affinity and specificity. The exact pathways and targets are subject to ongoing research, aiming to elucidate its potential therapeutic effects.
Comparison with Similar Compounds
{4-[4-(3-Methylbutanoyl)piperazin-1-yl]phenyl}methanol: Similar structure but with a hydroxyl group instead of an amine.
{4-[4-(3-Methylbutanoyl)piperazin-1-yl]phenyl}acetic acid: Contains a carboxylic acid group instead of an amine.
Uniqueness: {4-[4-(3-Methylbutanoyl)piperazin-1-yl]phenyl}amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Biological Activity
The compound {4-[4-(3-Methylbutanoyl)piperazin-1-yl]phenyl}amine (CAS No. 887833-51-4) is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of {4-[4-(3-Methylbutanoyl)piperazin-1-yl]phenyl}amine is . The compound features a piperazine ring substituted with a phenyl group and a 3-methylbutanoyl moiety, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that {4-[4-(3-Methylbutanoyl)piperazin-1-yl]phenyl}amine exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating potential as an antibacterial agent. The compound's structure allows for interaction with microbial targets, inhibiting growth and proliferation.
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. Notably, it has been shown to induce mitotic arrest in colon cancer cells, enhancing sensitivity to apoptotic signals. In vitro assays indicated that the compound could slow tubulin polymerization, a crucial process in cell division, thereby inhibiting cancer cell proliferation.
| Study | Cell Line | ED50 (nM) | Effect |
|---|---|---|---|
| Study 1 | HT29 (colon cancer) | 115 | Induced mitotic arrest |
| Study 2 | Normal lung fibroblasts | N/A | Growth inhibition |
Structure-Activity Relationship (SAR)
A structure-activity relationship study has identified key functional groups that enhance the biological activity of piperazine derivatives. Variations in substituents on the phenyl and benzoyl rings significantly affect the compound's potency against cancer cells. This highlights the importance of chemical modifications in developing more effective therapeutic agents.
Case Study 1: Anticancer Efficacy
In a recent experiment, {4-[4-(3-Methylbutanoyl)piperazin-1-yl]phenyl}amine was tested on HT29 colon cancer cells. The results demonstrated that the compound not only inhibited cell growth but also led to the formation of multiple microtubule organizing centers, indicating interference with normal mitotic processes.
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting that this compound could be a candidate for further development into an antimicrobial agent.
In Vitro Studies
In vitro studies have shown that {4-[4-(3-Methylbutanoyl)piperazin-1-yl]phenyl}amine effectively inhibits tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both critical mediators in inflammation and cancer progression. The compound exhibited an inhibition rate comparable to established anti-inflammatory drugs at similar concentrations.
In Vivo Studies
Preliminary in vivo studies have suggested that the compound may also exhibit anti-inflammatory properties, reducing edema in animal models when compared to standard treatments like ibuprofen. This multi-faceted activity underscores its potential as a therapeutic agent beyond just anticancer applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
